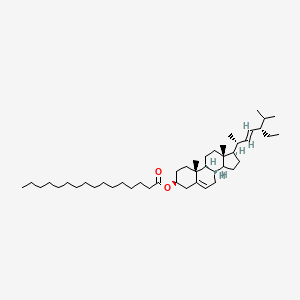
Stigmasterol 3-palmitate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Stigmasterol 3-palmitate is a compound derived from stigmasterol, a phytosterol found in various plant sources such as soybeans, herbs, and tobacco. Stigmasterol is known for its various pharmacological effects, including anti-inflammatory, anti-diabetic, and cholesterol-lowering properties. This compound is an ester formed by the esterification of stigmasterol with palmitic acid, a common saturated fatty acid.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of stigmasterol 3-palmitate typically involves the esterification of stigmasterol with palmitic acid. This reaction can be catalyzed by various agents, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction is usually carried out in an organic solvent like toluene or dichloromethane. The product is then purified by recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve large-scale chromatography or crystallization techniques to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Stigmasterol 3-palmitate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the ester group back to the alcohol and fatty acid.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Stigmasterol and palmitic acid.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a model compound for studying esterification and other organic reactions.
Biology: Investigated for its role in cellular processes and its potential as a bioactive compound.
Medicine: Explored for its anti-inflammatory, anti-diabetic, and cholesterol-lowering effects.
Industry: Used in the formulation of pharmaceuticals, nutraceuticals, and cosmetics.
Wirkmechanismus
The mechanism of action of stigmasterol 3-palmitate involves its interaction with various molecular targets and pathways. For instance, it has been shown to modulate the PI3K/Akt signaling pathway, which plays a crucial role in cell survival and apoptosis. Additionally, it can influence the expression of various genes and proteins involved in inflammation, cholesterol metabolism, and glucose regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Stigmasterol: The parent compound of stigmasterol 3-palmitate, known for its similar pharmacological effects.
β-Sitosterol: Another phytosterol with similar cholesterol-lowering and anti-inflammatory properties.
Campesterol: A phytosterol structurally similar to stigmasterol, with comparable biological activities.
Uniqueness
This compound is unique due to its esterified form, which may influence its solubility, bioavailability, and pharmacokinetic properties compared to its parent compound and other similar phytosterols. This esterification can also affect its interaction with biological membranes and its overall biological activity.
Eigenschaften
CAS-Nummer |
2308-84-1 |
|---|---|
Molekularformel |
C45H78O2 |
Molekulargewicht |
651.1 g/mol |
IUPAC-Name |
[(3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hexadecanoate |
InChI |
InChI=1S/C45H78O2/c1-8-10-11-12-13-14-15-16-17-18-19-20-21-22-43(46)47-38-29-31-44(6)37(33-38)25-26-39-41-28-27-40(45(41,7)32-30-42(39)44)35(5)23-24-36(9-2)34(3)4/h23-25,34-36,38-42H,8-22,26-33H2,1-7H3/b24-23+/t35-,36-,38+,39+,40-,41+,42+,44+,45-/m1/s1 |
InChI-Schlüssel |
OHLDETMXEXJUDZ-SYYHSBNDSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)/C=C/[C@@H](CC)C(C)C)C)C |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)C=CC(CC)C(C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



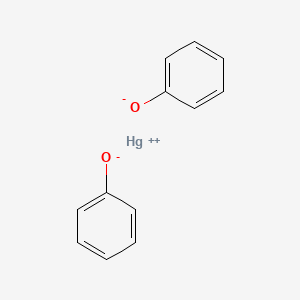
![Methanone, [4-(4-broMophenyl)-1H-1,2,3-triazol-1-yl][2-(phenylMethyl)-1-piperidinyl]-](/img/structure/B12645455.png)
![3H-1,2,3-Triazolo[4,5-d]pyrimidin-7-amine, N-[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]-3-[(3aS,4R,6S,6aR)-6-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethoxy]tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl]-5-(propylthio)-](/img/structure/B12645463.png)


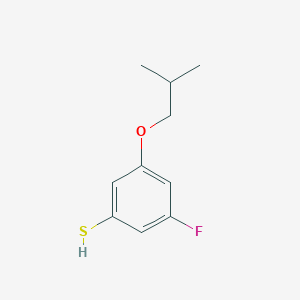

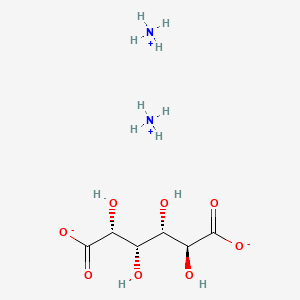

![3-Methyl-1-[2-(4-nitrophenyl)-2-oxoethyl]pyridin-1-ium iodide](/img/structure/B12645481.png)
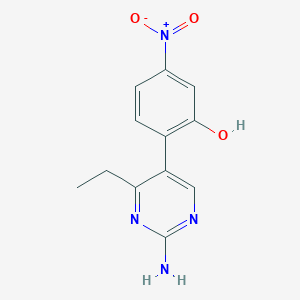
![Tert-butyl 4-[(2-bromo-5-methylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B12645488.png)

